Anthirine
Overview
Description
Anthirine, also known as Antirrhine, is a chemical substance whose chemical name is anti-actin . It is a natural compound extracted from Coreopsis plants . It appears as a yellow to light orange crystalline or powdery substance .
Molecular Structure Analysis
Anthirine has a molecular formula of C19H24N2O . Its average mass is 296.407 Da and its monoisotopic mass is 296.188873 Da .
Physical And Chemical Properties Analysis
Anthirine has a density of 1.2±0.1 g/cm3 . Its boiling point is 488.2±40.0 °C at 760 mmHg . It has a molar refractivity of 90.2±0.4 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Scientific Field: Neuroscience
Summary of the Application
Anthirine is an alkaloid that has been found in S. angustiflora and has analgesic activity . It is used in pain research, particularly in the study of its effects on pain perception and response .
Methods of Application or Experimental Procedures: Anthirine is administered to mice in a hot plate test at a dose of 20 mg/kg . The hot plate test is a common method used in research to measure pain response and analgesic effects of drugs .
Results or Outcomes: The administration of Anthirine increases the latency to paw licking in the hot plate test in mice . This suggests that Anthirine has a significant analgesic effect, reducing the perception of pain in the tested mice .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNVEAAYOFGCI-DEYYWGMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936319 | |
Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antirhine | |
CAS RN |
16049-28-8 | |
Record name | (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16049-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhazinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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